

# Synthesis Protocol for Hexaaquairon(II) Sulfate Heptahydrate

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## Compound of Interest

Compound Name: Hexaaquairon(II)

Cat. No.: B106767

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Application Note: This protocol details the synthesis of **hexaaquairon(II)** sulfate heptahydrate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ ), a compound with applications in various research and development sectors. It is utilized as a precursor in the synthesis of other iron compounds, as a reducing agent in chemical reactions, and finds use in the formulation of iron supplements and as a nutrient additive. This document provides a reliable method for the preparation of high-purity crystals of **hexaaquairon(II)** sulfate heptahydrate.

## Materials and Equipment

### Materials

Material	Formula	Molar Mass (g/mol)	Purity/Concentration	Supplier
Iron filings or powder	Fe	55.845	>98%	Sigma-Aldrich
Sulfuric acid	H <sub>2</sub> SO <sub>4</sub>	98.08	96-98%	Fisher Scientific
Distilled or Deionized Water	H <sub>2</sub> O	18.015	N/A	In-house

### Equipment

Equipment	Purpose
Beakers (250 mL, 500 mL)	Reaction vessel, solution preparation
Graduated cylinders (100 mL, 250 mL)	Measuring liquid volumes
Heating mantle or hot plate with magnetic stirrer	Heating and mixing the reaction
Magnetic stir bar	Stirring the reaction mixture
Glass funnel	Filtration
Filter paper (Whatman No. 1 or equivalent)	Gravity and suction filtration
Büchner funnel and flask	Suction filtration for crystal collection
Crystallizing dish or beaker	Crystallization of the product
Spatula and glass rod	Handling solids and stirring
Analytical balance	Weighing reagents
Fume hood	To ensure proper ventilation
Personal Protective Equipment (PPE)	Safety glasses, lab coat, acid-resistant gloves

## Experimental Protocol

The synthesis of **hexaaquairon(II)** sulfate heptahydrate is based on the reaction of elemental iron with dilute sulfuric acid.<sup>[1][2]</sup>

Chemical Equation:  $\text{Fe(s)} + \text{H}_2\text{SO}_4\text{(aq)} + 7\text{H}_2\text{O(l)} \rightarrow \text{FeSO}_4 \cdot 7\text{H}_2\text{O(s)} + \text{H}_2\text{(g)}$ <sup>[1][3]</sup>

## Preparation of 20% Sulfuric Acid Solution

- Carefully measure 180 mL of distilled water into a 500 mL beaker.
- In a fume hood, slowly and with constant stirring, add 56 mL of concentrated (96%) sulfuric acid to the water. Caution: This process is highly exothermic. Never add water to acid.
- Allow the diluted sulfuric acid solution to cool to room temperature.

## Reaction of Iron with Sulfuric Acid

- Weigh out 55.8 g of iron filings or powder and place them in a 250 mL beaker.<sup>[4]</sup>
- Slowly add the prepared 20% sulfuric acid solution to the beaker containing the iron.
- Place the beaker on a hot plate with a magnetic stirrer in a fume hood.
- Gently heat the mixture to approximately 80°C and stir continuously. The reaction will produce hydrogen gas, which will be visible as bubbles.<sup>[4]</sup>
- Continue heating and stirring until the reaction ceases (i.e., no more hydrogen gas is evolved). This indicates that the iron has completely reacted. A slight excess of iron may be present.

## Filtration and Crystallization

- While the solution is still hot, perform a gravity filtration using a fluted filter paper and a glass funnel to remove any unreacted iron and other solid impurities.<sup>[3]</sup> Filtering the solution while hot prevents the premature crystallization of the product.
- Collect the hot, clear green filtrate in a clean beaker or crystallizing dish.
- Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
- For optimal crystal growth, the solution can be placed in an ice bath after it has reached room temperature to further decrease the solubility of the iron(II) sulfate.
- Pale green crystals of **hexaaquairon(II)** sulfate heptahydrate will form.

## Isolation and Drying of Crystals

- Decant the supernatant liquid from the crystals.
- Collect the crystals by suction filtration using a Büchner funnel and flask.
- Wash the crystals with a small amount of cold distilled water to remove any remaining sulfuric acid.

- Dry the crystals by pressing them between sheets of filter paper. Do not heat the crystals, as this can lead to the loss of water of hydration.[\[3\]](#)
- Store the dried crystals in a well-sealed container to prevent oxidation, as iron(II) is susceptible to air oxidation to iron(III).[\[3\]](#)

## Characterization

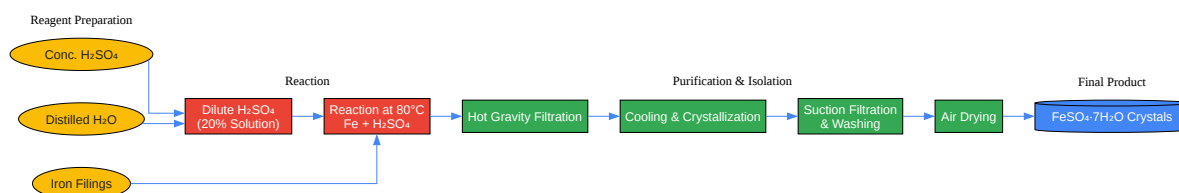
The identity and purity of the synthesized **hexaaquairon(II)** sulfate heptahydrate can be confirmed by the following methods:

Technique	Expected Result
Appearance	Pale green crystalline solid.
Melting Point	Decomposes at 64 °C.
Solubility	Soluble in water, insoluble in ethanol.
Infrared (IR) Spectroscopy	Characteristic peaks for sulfate ( $\text{SO}_4^{2-}$ ) and water of hydration ( $\text{H}_2\text{O}$ ).
Thermogravimetric Analysis (TGA)	Stepwise loss of water molecules upon heating. <a href="#">[5]</a>

## Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- All procedures involving concentrated sulfuric acid and the reaction that produces hydrogen gas must be performed in a well-ventilated fume hood.
- Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[\[3\]](#)
- Hydrogen gas is flammable; ensure no open flames or sparks are present near the reaction setup.
- Iron(II) sulfate is harmful if swallowed.[\[3\]](#)

## Diagrams



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